molecular formula C19H20ClNO3S2 B2740406 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone CAS No. 2034459-61-3

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2740406
CAS No.: 2034459-61-3
M. Wt: 409.94
InChI Key: UYKHAJBCTDNHKD-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H20ClNO3S2 and its molecular weight is 409.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Novel compounds with thiazole and thiophene moieties, which share structural features with the compound , have been synthesized and characterized through various methods including UV, IR, NMR, and mass spectrometry. The use of density functional theory (DFT) calculations aids in understanding their structural optimization and vibrational spectra, providing insights into their potential applications in scientific research (Shahana & Yardily, 2020).

Molecular Docking Studies : Molecular docking studies are employed to investigate the antibacterial activity of synthesized compounds, suggesting their potential application in the development of new antibacterial agents. This approach can offer valuable insights into the interactions between novel compounds and biological targets, facilitating the design of more effective therapeutic agents (Shahana & Yardily, 2020).

Phototransformation and Reactivity

Phototransformation Studies : The study of phototransformation processes of related compounds, such as dichlorophen, in aqueous phases can reveal important information on their environmental fate and behavior. These findings are crucial for understanding the environmental impact of chemical compounds and for designing molecules with desired degradation profiles (Mansfield & Richard, 1996).

Antimicrobial and Antioxidant Applications

Antimicrobial Activities : The synthesis and characterization of novel methanone derivatives have shown promising anti-tubercular activities, highlighting their potential as new classes of anti-mycobacterial agents. Such studies are pivotal in the ongoing search for effective treatments against tuberculosis, especially in the face of rising antibiotic resistance (Dwivedi et al., 2005).

Antioxidant Properties : Research into the antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionalities demonstrates the potential of these compounds in mitigating oxidative stress. This property is significant for developing therapeutic agents aimed at protecting cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders (Reddy et al., 2015).

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHAJBCTDNHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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